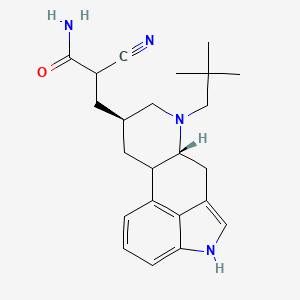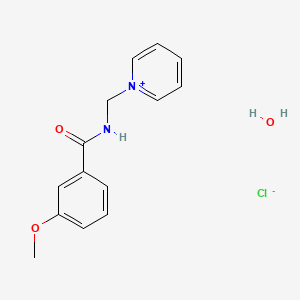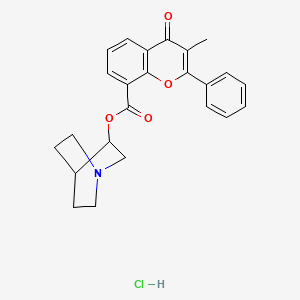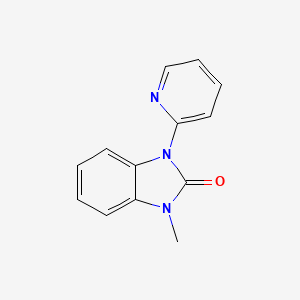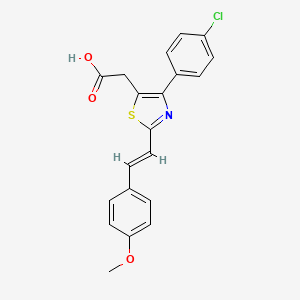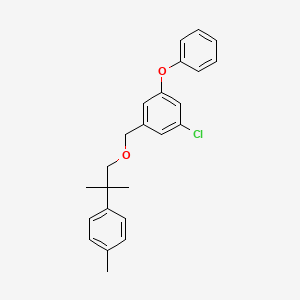
4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a diethylamino group and a trimethylbenzeneethanamine backbone. It is commonly used in various chemical reactions and has significant implications in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-(2-(Diethylamino)ethoxy)benzophenone with N,N,alpha-trimethylbenzeneethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to ensure the purity and quality of the final product. The use of automated systems and stringent quality control measures are essential to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to enhance reaction rates. The reactions are often carried out under controlled temperatures and pressures to optimize yields and minimize side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe to study various biological processes.
Medicine: It has potential therapeutic applications and is investigated for its effects on different physiological pathways.
Industry: The compound is employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, but it generally influences cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(2-(Diethylamino)ethoxy)benzophenone: Shares a similar diethylaminoethoxy group but differs in its overall structure and applications.
2-[2-(Diethylamino)ethoxy]ethanol: Another compound with a diethylaminoethoxy group, used in different chemical contexts.
Uniqueness
4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride is unique due to its specific combination of functional groups and its versatile applications across various scientific disciplines. Its ability to undergo multiple types of chemical reactions and its role in diverse research areas make it a valuable compound in both academic and industrial settings.
Properties
CAS No. |
126002-26-4 |
|---|---|
Molecular Formula |
C17H32Cl2N2O |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[4-[2-(diethylamino)ethoxy]phenyl]-N,N-dimethylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C17H30N2O.2ClH/c1-6-19(7-2)12-13-20-17-10-8-16(9-11-17)14-15(3)18(4)5;;/h8-11,15H,6-7,12-14H2,1-5H3;2*1H |
InChI Key |
TYCWWVSOPMPMFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC(C)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


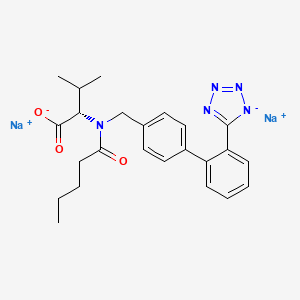
![1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737911.png)
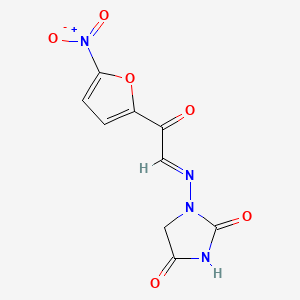
![(1R,9S)-13-thia-10,15-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,14-tetraene](/img/structure/B12737931.png)
